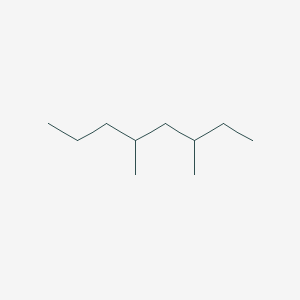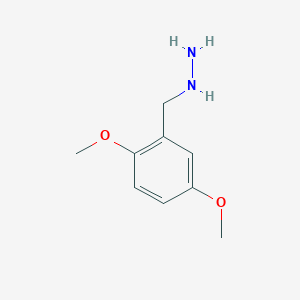
3,7-ジメチル-1-オクテン-3-オール
概要
説明
3,7-Dimethyl-1-octen-3-ol is an organic compound with the molecular formula C10H20O. It is a colorless liquid with a pleasant, floral odor and is commonly used in the fragrance industry. This compound is also known for its applications in various scientific research fields due to its unique chemical properties .
科学的研究の応用
3,7-Dimethyl-1-octen-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and as a signaling molecule.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Widely used in the fragrance industry for its pleasant odor and as a modifier in various formulations
作用機序
Target of Action
3,7-Dimethyl-1-octen-3-ol, also known as mushroom alcohol , primarily targets biting insects such as mosquitoes . It is believed that insect repellent DEET works by blocking the insects’ octenol odorant receptors .
Mode of Action
The compound interacts with its targets by attracting biting insects such as mosquitoes . It is contained in human breath and sweat, and it is believed that insect repellent DEET works by blocking the insects’ octenol odorant receptors .
Biochemical Pathways
Biochemically, 1-octen-3-ol is generated from the peroxidation of linoleic acid, catalyzed by a lipoxygenase, followed by cleavage of the resulting hydroperoxide with the help of a hydroperoxide lyase . This reaction takes place in cheese and is used in biotechnology to produce the ®-isomer .
Result of Action
The primary result of the action of 3,7-Dimethyl-1-octen-3-ol is the attraction of biting insects such as mosquitoes . This makes it a valuable component in insect repellents.
Action Environment
The action of 3,7-Dimethyl-1-octen-3-ol can be influenced by environmental factors. For example, it is found in many mushrooms where it may play a role as an antifeedant . It is also produced by several plants and fungi, including edible mushrooms and lemon balm . Furthermore, it is formed during the oxidative breakdown of linoleic acid .
生化学分析
Biochemical Properties
3,7-Dimethyl-1-octen-3-ol plays a significant role in biochemical reactions. It is involved in the biosynthesis of patulin, a mycotoxin produced by the fungus Penicillium expansum . The compound interacts with various enzymes and proteins, such as glucose oxidase (gox2), which is significantly affected by 3,7-Dimethyl-1-octen-3-ol .
Cellular Effects
The effects of 3,7-Dimethyl-1-octen-3-ol on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the Aedes aegypti ®-1-octen-3-ol receptor OR8, a receptor involved in the decision-making of female mosquitoes to identify human hosts .
Molecular Mechanism
At the molecular level, 3,7-Dimethyl-1-octen-3-ol exerts its effects through various mechanisms. It has been suggested that it may inhibit odorant receptors in insects, thereby affecting their behavior . It also appears to interact with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,7-Dimethyl-1-octen-3-ol can change over time. For example, it has been observed to increase the accumulation of patulin on a medium that normally suppresses the mycotoxin . Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited.
Metabolic Pathways
3,7-Dimethyl-1-octen-3-ol is involved in several metabolic pathways. It can be produced by the catalytic, partial hydrogenation of Linalool
準備方法
Synthetic Routes and Reaction Conditions: 3,7-Dimethyl-1-octen-3-ol can be synthesized through the partial hydrogenation of linalool. The process involves the use of a catalyst, typically palladium, under controlled temperature and pressure conditions. The reaction is carried out at around 30°C with hydrogen gas at 2 bar pressure. After the reaction is complete, the catalyst is removed by filtration, and the product is purified .
Industrial Production Methods: In industrial settings, the production of 3,7-Dimethyl-1-octen-3-ol follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrogenation process .
化学反応の分析
Types of Reactions: 3,7-Dimethyl-1-octen-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3,7-dimethyl-1-octen-3-one.
Reduction: Formation of 3,7-dimethyl-1-octanol.
Substitution: Formation of 3,7-dimethyl-1-octen-3-chloride or bromide.
類似化合物との比較
- 3,7-Dimethyl-7-octen-1-ol (Rhodinol)
- 3,7-Dimethyl-6-octen-1-yl acetate (Citronellyl acetate)
- 3,7-Dimethyl-1-octanol
Comparison: 3,7-Dimethyl-1-octen-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to Rhodinol, it has a more pronounced floral odor and is more versatile in its applications. Citronellyl acetate, on the other hand, is primarily used for its ester functionality, which imparts different olfactory characteristics. 3,7-Dimethyl-1-octanol is a saturated alcohol, making it less reactive compared to 3,7-Dimethyl-1-octen-3-ol .
特性
IUPAC Name |
3,7-dimethyloct-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h5,9,11H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDWWFNDSJRYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864839 | |
| Record name | 1-Octen-3-ol, 3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18479-49-7 | |
| Record name | 3,7-Dimethyl-1-octen-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18479-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydrolinalool | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octen-3-ol, 3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octen-3-ol, 3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyloct-1-en-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-DIHYDROLINALOOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25VV2M2VR9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,7-Dimethyl-1-octen-3-ol compare to DEET in terms of acaricidal activity against house dust mites?
A1: Research indicates that 3,7-Dimethyl-1-octen-3-ol demonstrates significantly higher acaricidal activity against Dermatophagoides farinae (a common house dust mite) compared to DEET (N,N-Diethyl-m-toluamide), a widely used synthetic insect repellent. In a fumigant test, 3,7-Dimethyl-1-octen-3-ol exhibited an LD50 of 0.29 µg cm(-2) against D. farinae, while DEET had an LD50 of 36.84 µg cm(-2) []. Similarly, in a filter paper bioassay, 3,7-Dimethyl-1-octen-3-ol showed higher efficacy with an LD50 of 1.09 µg cm(-2) compared to DEET's 20.64 µg cm(-2) []. This suggests that 3,7-Dimethyl-1-octen-3-ol could be a more potent acaricide against D. farinae than DEET.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
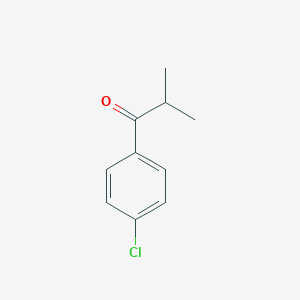
![S,S-Dimethyl-N-[(4-nitrophenyl)sulfonyl]sulfilimine](/img/structure/B92322.png)
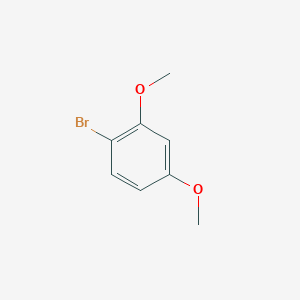


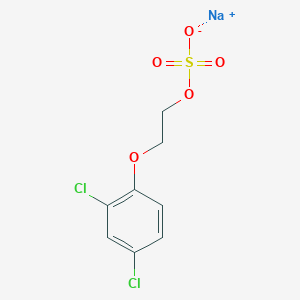
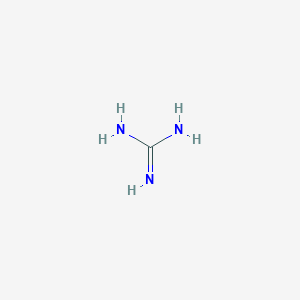
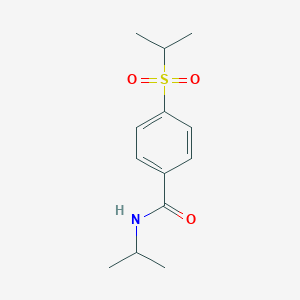
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)
